2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine
Overview
Description
2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine is a chemical compound with the molecular formula C7H17N3O2S and a molecular weight of 207.3 g/mol .
Molecular Structure Analysis
The InChI code for 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine is 1S/C7H17N3O2S/c1-13(11,12)10-6-4-9(3-2-8)5-7-10/h2-8H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine is a solid substance . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources I found.Scientific Research Applications
- Scientific Field: Green Chemistry
- Application Summary : The compound is used in the study of robust transaminases from a domestic drain metagenome . Transaminases are promising biocatalysts for use in chiral amine synthesis, which is a key research priority in the pharmaceutical industry .
- Methods of Application : The study involved the identification, cloning, and screening of 29 novel transaminases from a household drain metagenome . The most promising enzymes were fully characterised and the effects of pH, temperature, amine donor concentration, and co-solvent determined .
- Results or Outcomes : Several enzymes demonstrated good substrate tolerance as well as an unprecedented robustness for a wild-type transaminase . One enzyme in particular readily accepted IPA as an amine donor giving the same conversion with 2–50 equivalents, as well as being tolerant to a number of co-solvents, and operational in up to 50% DMSO .
- Scientific Field: Biochemical Engineering
- Application Summary : The compound is used in the development of a new colorimetric method for screening transaminases . This method is sensitive, has a low level of background coloration, and can be used to identify and profile transaminase activities against aldehyde and ketone substrates in a high-throughput format .
- Methods of Application : The study focused on the use of commercially available 2-(4-nitrophenyl)ethan-1-amine as an amine donor. When converted into the corresponding aldehyde and subsequent basic work-up and deprotonation, it would give a highly conjugated structure with absorbance in the UV region .
- Results or Outcomes : The new colorimetric method has been developed to screen transaminases using an inexpensive amine donor . The assay is amendable to solid phase colony screening .
- Scientific Field: Biochemical Engineering
- Application Summary : The compound is used in the development of a new colorimetric method for screening transaminases . This method is sensitive, has a low level of background coloration, and can be used to identify and profile transaminase activities against aldehyde and ketone substrates in a high-throughput format .
- Methods of Application : The study focused on the use of commercially available 2-(4-nitrophenyl)ethan-1-amine as an amine donor. When converted into the corresponding aldehyde and subsequent basic work-up and deprotonation, it would give a highly conjugated structure with absorbance in the UV region .
- Results or Outcomes : The new colorimetric method has been developed to screen transaminases using an inexpensive amine donor . The assay is amendable to solid phase colony screening .
properties
IUPAC Name |
2-(4-methylsulfonylpiperazin-1-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3O2S/c1-13(11,12)10-6-4-9(3-2-8)5-7-10/h2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVOXHLRPHXAEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655789 | |
Record name | 2-[4-(Methanesulfonyl)piperazin-1-yl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30655789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine | |
CAS RN |
1018305-83-3 | |
Record name | 2-[4-(Methanesulfonyl)piperazin-1-yl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30655789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-methanesulfonylpiperazin-1-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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